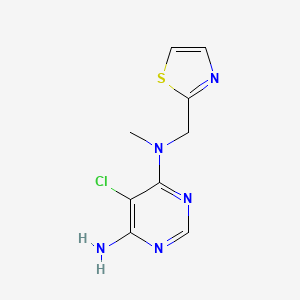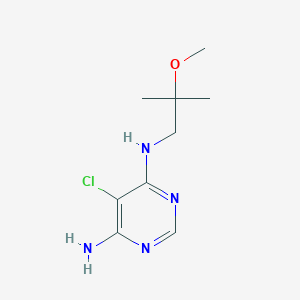![molecular formula C14H17ClN4O2 B6623736 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623736.png)
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine, also known as PD0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has shown promising results in preclinical studies for the treatment of various cancers.
作用机制
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine specifically targets CDK4/6, which are enzymes that play a critical role in cell cycle progression. CDK4/6 form complexes with cyclin D1, which phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases E2F transcription factors, which promote the expression of genes involved in cell cycle progression. 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine binds to CDK4/6 and prevents their interaction with cyclin D1, thereby inhibiting the phosphorylation of Rb and the expression of genes involved in cell cycle progression.
Biochemical and Physiological Effects:
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical studies. In addition, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also shown efficacy in preclinical studies against a variety of cancer types. However, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to develop more potent and selective CDK4/6 inhibitors. Additionally, further research is needed to understand the mechanisms of resistance to 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine and to develop strategies to overcome resistance.
合成方法
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine is synthesized through a multi-step process that involves the reaction of 4,6-diamino-5-chloropyrimidine with 2-(4-methoxyphenyl)ethylamine in the presence of a base. The resulting intermediate is then treated with paraformaldehyde and hydrochloric acid to form the final product.
科学研究应用
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has been extensively studied for its potential use as an anticancer agent. It has shown efficacy in preclinical studies against a variety of cancer types, including breast cancer, lung cancer, and glioblastoma. 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine works by inhibiting CDK4/6, which are enzymes that promote cell cycle progression. By inhibiting these enzymes, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine can prevent cancer cells from dividing and growing.
属性
IUPAC Name |
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-20-11-4-2-10(3-5-11)8-21-7-6-17-14-12(15)13(16)18-9-19-14/h2-5,9H,6-8H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGLTTFCLZXIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCNC2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B6623657.png)
![5-chloro-4-N-[3-(oxan-4-ylmethoxy)propyl]pyrimidine-4,6-diamine](/img/structure/B6623658.png)
![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)


![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid](/img/structure/B6623698.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
![4-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B6623712.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![methyl (3aS,7aS)-2-[(1-methyl-3-propan-2-ylpyrazol-4-yl)carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B6623734.png)